![molecular formula C13H14Cl3NO5 B14387003 O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine CAS No. 88050-11-7](/img/structure/B14387003.png)
O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine is a chemical compound that features a benzyl group, a trichloroethoxycarbonyl group, and an L-serine backbone. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine typically involves the reaction of L-serine with 2,2,2-trichloroethoxycarbonyl chloride in the presence of a base such as pyridine or aqueous sodium hydroxide. The reaction is carried out at ambient temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: Hydrogen gas with a palladium catalyst
Substitution: N-bromosuccinimide (NBS) for bromination
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Benzyl halides
Wissenschaftliche Forschungsanwendungen
O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The trichloroethoxycarbonyl group can be removed using zinc in the presence of acetic acid, leading to the regeneration of the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethoxycarbonyl chloride: Used for similar protective purposes in organic synthesis.
Benzyl 2,2,2-trichloroacetimidate: Used for benzylation of hydroxy groups.
Uniqueness
O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine is unique due to its combination of a benzyl group and a trichloroethoxycarbonyl group, providing both stability and ease of removal. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Eigenschaften
CAS-Nummer |
88050-11-7 |
|---|---|
Molekularformel |
C13H14Cl3NO5 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
(2S)-3-phenylmethoxy-2-(2,2,2-trichloroethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14Cl3NO5/c14-13(15,16)8-22-12(20)17-10(11(18)19)7-21-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
LDEMOFLNZXHKAY-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



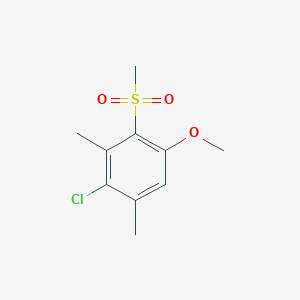
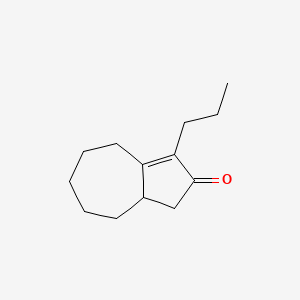
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
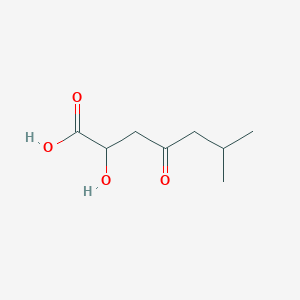
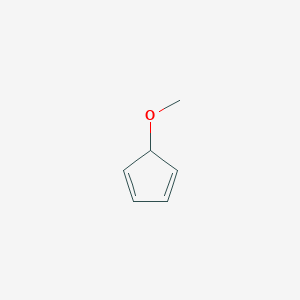
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
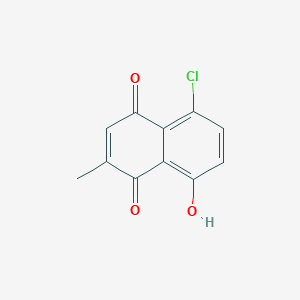
phosphanium chloride](/img/structure/B14386993.png)
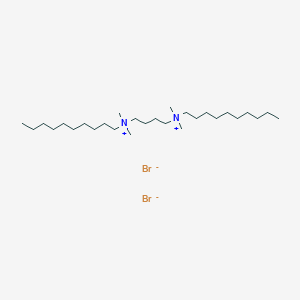
![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)

